![molecular formula C18H16N4O4 B2673040 N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide CAS No. 946381-68-6](/img/structure/B2673040.png)
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-methyl-3-nitrobenzoic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Carbonyl Group: Formation of the corresponding alcohol.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is C16H18N4O3 with a molecular weight of approximately 314.34 g/mol. The compound features a pyrido-pyrimidine core structure that is known to exhibit various biological activities.
Biological Activities
This compound has been studied for its anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the pyrido-pyrimidine framework can enhance its efficacy against various cancer cell lines.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant cytotoxicity against a range of cancer types. For instance, derivatives of pyrido-pyrimidines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways .
Therapeutic Applications
The compound's potential therapeutic applications are manifold:
- Cancer Treatment : The compound shows promise in targeting cancer cells by interfering with their growth signaling pathways. Its ability to induce apoptosis makes it a candidate for further development in cancer therapies.
- Anti-inflammatory Agents : Given its structural similarity to other known anti-inflammatory agents, there is potential for this compound to be explored for inflammatory conditions where modulation of immune responses is needed.
- Drug Delivery Systems : The compound may serve as a prodrug or carrier for targeted drug delivery systems aimed at hypoxic tissues often found in tumors . This application could enhance the specificity and reduce side effects associated with conventional therapies.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrido-pyrimidine derivatives in clinical settings:
- Case Study 1 : A study published in PubMed Central demonstrated that certain pyrido-pyrimidine derivatives exhibited potent activity against resistant cancer cell lines, suggesting that modifications like those present in this compound could enhance therapeutic outcomes .
Compound | Activity | Target Cancer Type |
---|---|---|
N-{2,8-dimethyl...} | Cytotoxic | Breast Cancer |
Similar Derivative | Apoptosis Induction | Lung Cancer |
Mechanism of Action
The mechanism of action of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide .
- N-(3,4-dihydroxyphenethyl)-3-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide .
Uniqueness
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is unique due to its specific structural features, such as the presence of both a pyrido[1,2-a]pyrimidine core and a nitrobenzamide moiety. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C15H14N4O3
- IUPAC Name : this compound
- Canonical SMILES : Cc1cc2=[N]=C(C@HNC(=O)c1cccs1)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can lead to reduced synthesis of nucleotides necessary for DNA replication and repair .
- DNA Interaction : The compound may bind to DNA or DNA-dependent enzymes, disrupting cellular processes and leading to apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Antitumor Activity
Research has demonstrated that compounds structurally similar to this compound possess significant antitumor properties. For example:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 | DHFR Inhibition |
Compound B | NCI-H358 | 6.48 ± 0.11 | Kinase Inhibition |
These results indicate that the compound may also exhibit similar or enhanced efficacy against specific cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored through various studies:
Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Bacillus subtilis | 8 µg/mL |
These findings suggest that the compound could be effective against certain bacterial strains.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Molecules highlighted a series of pyrido[1,2-a]pyrimidine derivatives that demonstrated potent antitumor activity through the inhibition of cell proliferation in vitro and in vivo models. The research indicated that modifications to the pyrimidine core significantly affected biological activity .
- Antimicrobial Studies : Another investigation focused on the synthesis of related compounds and their evaluation against various bacterial strains. Results showed that some derivatives exhibited comparable or superior activity compared to established antibiotics like norfloxacin and chloramphenicol .
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10-7-8-21-15(9-10)19-12(3)16(18(21)24)20-17(23)13-5-4-6-14(11(13)2)22(25)26/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJVSQZGAOXHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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